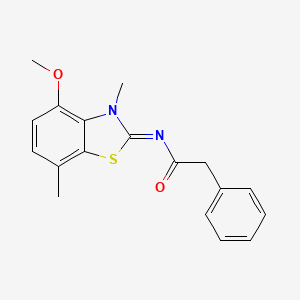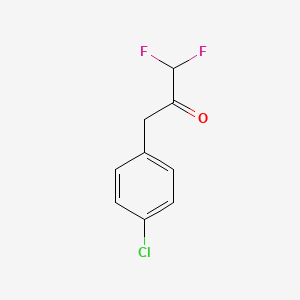
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one is a useful research compound. Its molecular formula is C9H7ClF2O and its molecular weight is 204.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Photophysics
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one and its derivatives have been studied for their unique synthesis, electrochemical properties, and photophysical behavior. Research on a set of dimethylphlorin macrocycles, which vary by the identity of one aryl ring, has shown these compounds display unusual multielectron redox and photochemical properties. These phlorins can undergo up to three oxidative and two reductive processes at modest potentials, with their redox events and photophysical properties significantly influenced by the substituents on the aryl group. Furthermore, the ability of these phlorins to bind fluoride ions allosterically highlights their potential in supramolecular chemistry, providing a method to tune their light absorption and redox chemistry capabilities (Pistner et al., 2013).
Enzymatic Process Development
Another application involves the development of enzymatic processes for synthesizing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, crucial for the production of medications such as Ticagrelor, used in treating acute coronary syndromes. A specific ketoreductase (KRED) was identified and optimized to achieve high conversion rates and enantiomeric excess in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into the desired chiral alcohol. This process exemplifies the green and efficient use of biocatalysis in pharmaceutical synthesis, offering high productivity and environmental sustainability (Guo et al., 2017).
Deoxyfluorination and Acyl Fluorides Synthesis
Research on deoxyfluorination methods, utilizing reagents like CpFluor, has opened pathways to convert carboxylic acids into acyl fluorides. This process is noteworthy for its efficiency in transforming a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl acids, into corresponding acyl fluorides under neutral conditions. Such advancements in synthetic chemistry facilitate the production of acyl fluorides and amides, essential intermediates in pharmaceutical and material sciences (Wang et al., 2021).
Mécanisme D'action
Target of Action
It is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets and induce changes that lead to its biological activities
Biochemical Pathways
It is known that indole derivatives can modulate various biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have antioxidant and immunomodulatory effects that improve depression-like behavior and cognitive impairment in mice .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPEJMMAHQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179782-41-2 |
Source


|
| Record name | 3-(4-chlorophenyl)-1,1-difluoropropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
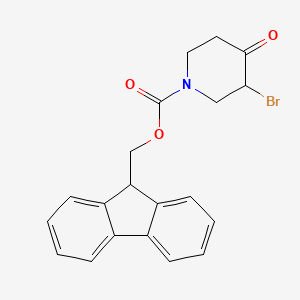

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)
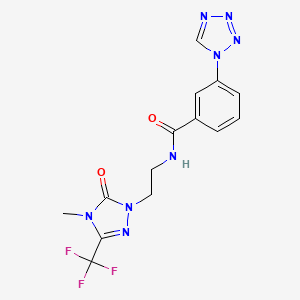
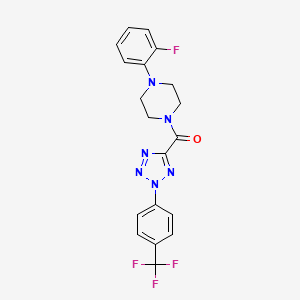
![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)

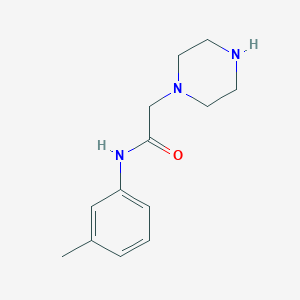

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)
